

BI 689648: A Technical Guide to a Highly Selective Aldosterone Synthase Inhibitor

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Compound of Interest

Compound Name: BI 689648

Cat. No.: B15575217

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Abstract

BI 689648 is a potent and highly selective, non-steroidal inhibitor of aldosterone synthase (AS), also known as cytochrome P450 11B2 (CYP11B2). This enzyme is responsible for the terminal steps of aldosterone biosynthesis in the adrenal cortex. Due to its crucial role in regulating blood pressure and electrolyte balance, aldosterone synthase is a key therapeutic target for cardiovascular and renal diseases. **BI 689648** has demonstrated remarkable selectivity for aldosterone synthase over the closely related cortisol synthase (CS), or CYP11B1, an enzyme essential for cortisol production. This high selectivity profile minimizes the risk of disrupting the hypothalamic-pituitary-adrenal (HPA) axis, a significant challenge with less selective inhibitors. This technical guide provides a comprehensive overview of **BI 689648**, including its target protein, mechanism of action, quantitative data, experimental protocols, and relevant signaling pathways.

Target Protein and Mechanism of Action

The primary target of **BI 689648** is Aldosterone Synthase (AS), or CYP11B2^{[1][2]}. This mitochondrial enzyme catalyzes the final three steps in the conversion of 11-deoxycorticosterone to aldosterone. The high degree of homology (93% sequence identity) between aldosterone synthase and cortisol synthase (CYP11B1) has historically made the development of selective inhibitors challenging^{[1][2]}.

BI 689648 acts as a competitive inhibitor of aldosterone synthase, effectively blocking the production of aldosterone. This leads to a reduction in circulating aldosterone levels, thereby mitigating its downstream effects on sodium and water retention, and blood pressure.

Quantitative Data

The potency and selectivity of **BI 689648** have been characterized in both in vitro and in vivo studies. The following tables summarize the key quantitative data for **BI 689648** and comparator compounds.

Table 1: In Vitro Inhibition of Aldosterone Synthase (AS) and Cortisol Synthase (CS)

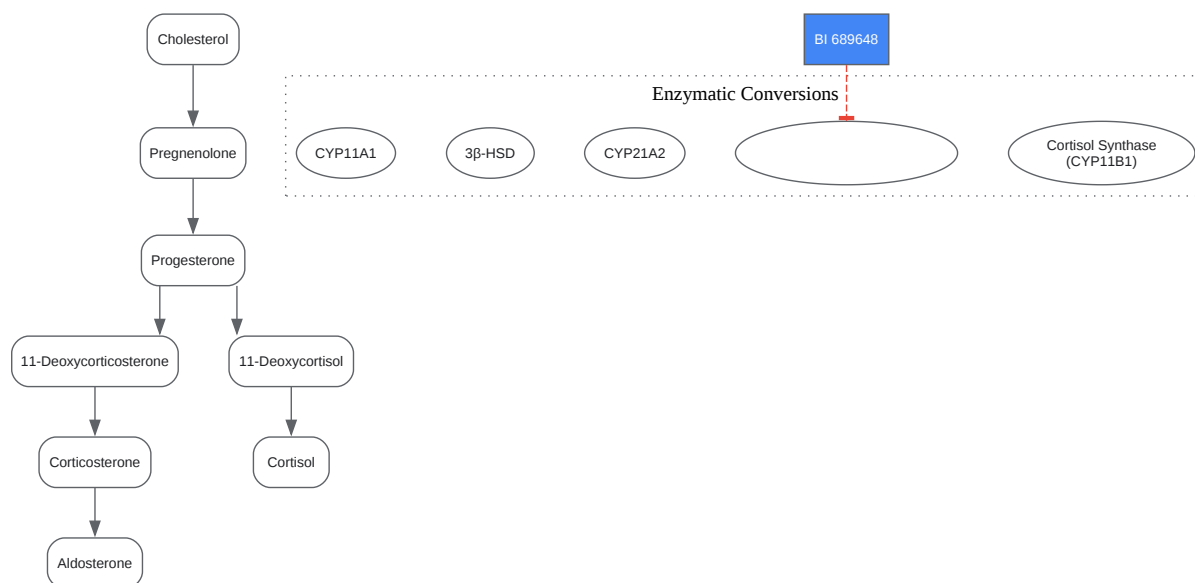
Compound	Aldosterone Synthase (CYP11B2) IC50 (nM)	Cortisol Synthase (CYP11B1) IC50 (nM)	Selectivity (CS IC50 / AS IC50)
BI 689648	2[1][2]	300[1][2]	150-fold[1][2]
FAD286	3[1]	90[1]	30-fold[1]
LCI699	10[1]	80[1]	8-fold[1]

Table 2: In Vivo Efficacy in Cynomolgus Monkeys

Compound	Aldosterone EC50 (nM)
BI 689648	2[3]

Signaling Pathway

BI 689648 intervenes in the final steps of the steroidogenesis pathway, specifically inhibiting the synthesis of aldosterone. The following diagram illustrates the adrenal steroid biosynthesis pathway and the point of inhibition by **BI 689648**.



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Aldosterone and Cortisol Synthesis Pathway Inhibition by **BI 689648**.

Experimental Protocols

In Vitro Aldosterone Synthase (CYP11B2) Inhibition Assay

This protocol describes a representative method for determining the in vitro potency of **BI 689648** using cynomolgus monkey adrenal homogenates.

Objective: To determine the IC₅₀ value of **BI 689648** for the inhibition of aldosterone synthase.

Materials:

- Cynomolgus monkey adrenal tissue
- Homogenization buffer (e.g., Tris-HCl with sucrose and EDTA)
- **BI 689648** stock solution (in DMSO)
- Corticosterone (substrate)
- NADPH regenerating system
- 96-well plates
- LC-MS/MS system for aldosterone quantification

Procedure:

- **Prepare Adrenal Homogenate:** Homogenize cynomolgus monkey adrenal tissue in ice-cold homogenization buffer. Centrifuge the homogenate at a low speed to remove cellular debris. The resulting supernatant contains the microsomal fraction with CYP11B2.
- **Compound Dilution:** Prepare a serial dilution of **BI 689648** in an appropriate buffer.
- **Reaction Setup:** In a 96-well plate, add the adrenal homogenate, NADPH regenerating system, and the diluted **BI 689648** or vehicle (DMSO).
- **Initiate Reaction:** Add the substrate, corticosterone, to each well to start the enzymatic reaction.
- **Incubation:** Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
- **Stop Reaction:** Terminate the reaction by adding a quenching solution (e.g., acetonitrile).
- **Quantification:** Analyze the formation of aldosterone in each well using a validated LC-MS/MS method.

- Data Analysis: Calculate the percent inhibition for each concentration of **BI 689648** and determine the IC50 value by fitting the data to a four-parameter logistic equation.



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In Vitro CYP11B2 Inhibition Assay Workflow.

In Vivo ACTH Challenge Model in Cynomolgus Monkeys

This protocol outlines a method to assess the in vivo efficacy and selectivity of **BI 689648** in a non-human primate model.

Objective: To evaluate the effect of **BI 689648** on ACTH-stimulated aldosterone and cortisol levels in cynomolgus monkeys.

Animals:

- Conscious, chair-restrained or free-moving male cynomolgus monkeys.

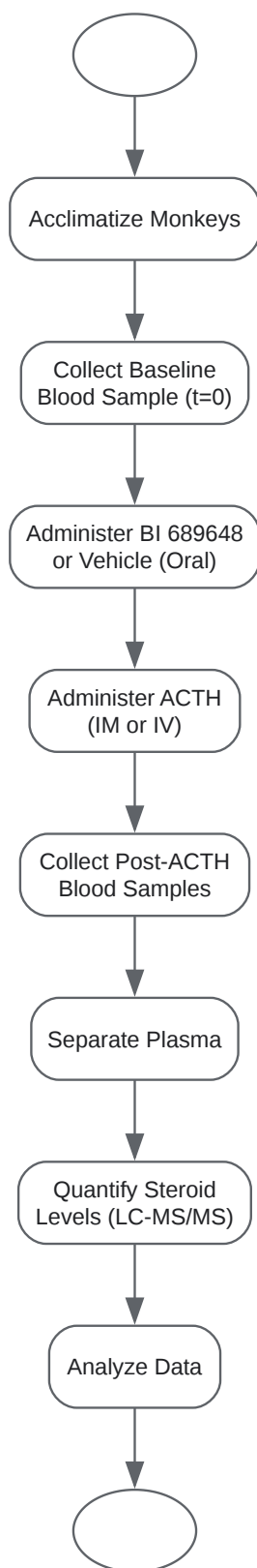
Materials:

- **BI 689648** formulation for oral administration
- Adrenocorticotrophic hormone (ACTH) (e.g., Synacthen or Cortrosyn)
- Blood collection supplies
- LC-MS/MS system for steroid hormone quantification

Procedure:

- Acclimatization: Acclimatize the monkeys to the experimental procedures to minimize stress.

- **Baseline Blood Sample:** Collect a baseline blood sample (t=0).
- **Compound Administration:** Administer a single oral dose of **BI 689648** or vehicle. Doses can range from 0.003 to 10 mg/kg[3].
- **ACTH Challenge:** At a specified time post-dose (e.g., 1 hour), administer an intramuscular or intravenous injection of ACTH.
- **Post-ACTH Blood Sampling:** Collect blood samples at various time points after the ACTH challenge (e.g., 15, 30, 60, 120 minutes) to capture the peak steroid response[3].
- **Plasma Separation:** Process the blood samples to obtain plasma.
- **Steroid Quantification:** Analyze plasma concentrations of aldosterone, cortisol, and their precursors (e.g., 11-deoxycorticosterone, 11-deoxycortisol) using a validated LC-MS/MS method.
- **Data Analysis:** Compare the ACTH-stimulated steroid levels in the **BI 689648**-treated groups to the vehicle-treated group to determine the extent of aldosterone suppression and the effect on cortisol.



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In Vivo ACTH Challenge Experimental Workflow.

Conclusion

BI 689648 is a highly potent and selective inhibitor of aldosterone synthase with a promising preclinical profile. Its ability to significantly reduce aldosterone levels without impacting cortisol synthesis addresses a critical challenge in the development of this class of drugs. The data presented in this technical guide highlight the potential of **BI 689648** as a valuable research tool and a candidate for further clinical development in the management of diseases associated with elevated aldosterone levels. The detailed experimental protocols provide a foundation for researchers to further investigate the pharmacological properties of this and similar compounds.

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